molecular formula C13H19BN2O2 B1451584 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1375301-91-9

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1451584
M. Wt: 246.12 g/mol
InChI Key: DVGWUOHIWJBHKY-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a chemical compound with the empirical formula C13H19BN2O2 . It’s a solid substance and is an important boronic acid derivative .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves multi-step reactions . For instance, a related compound, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal structure can be determined by X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives are synthesized through various chemical reactions, including a three-step substitution reaction. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (P.-Y. Huang et al., 2021).
  • Crystal Structure and DFT Studies : The crystal structures of these compounds are further analyzed through crystallographic studies and conformational analyses. Density Functional Theory (DFT) is used for molecular structure calculations, revealing insights into molecular electrostatic potential and frontier molecular orbitals (P.-Y. Huang et al., 2021).

Chemical Properties and Reactivity

  • Molecular Structures and Reactivity : Studies focus on understanding the molecular structures of these compounds and their conformational properties. This understanding aids in determining their reactivity and potential applications in various chemical reactions (J. Sopková-de Oliveira Santos et al., 2003).
  • Borylation Techniques : Research explores the use of these compounds in borylation processes, particularly in the context of arylbromides and their potential applications in medicinal chemistry and materials science (J. Takagi et al., 2013).

Applications in Medicinal Chemistry

  • Antitumor Activity : Some derivatives of this compound have been studied for their antitumor activities. For instance, fluorocyclopentenyl-pyrimidines, synthesized from D-ribose, have shown potent antigrowth effects in tumor cell lines and antitumor activity in animal models (W. J. Choi et al., 2012).
  • Synthesis of Biologically Active Compounds : The synthesis of biologically active compounds using this class of chemicals is an area of ongoing research, with potential applications in developing new antibacterial agents and other therapeutic drugs (J. Rosen et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it is a combustible solid . It has a hazard statement H226, indicating that it is a flammable liquid and vapor . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(16-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWUOHIWJBHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671662
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS RN

1375301-91-9
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375301-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhang, W Spevak, Y Zhang, EA Burton, Y Ma… - Nature, 2015 - nature.com
Oncogenic activation of BRAF fuels cancer growth by constitutively promoting RAS-independent mitogen-activated protein kinase (MAPK) pathway signalling 1 . Accordingly, RAF …
Number of citations: 346 www.nature.com

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